molecular formula C15H14N4OS B454382 N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide

N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide

Cat. No.: B454382
M. Wt: 298.4g/mol
InChI Key: DUXJTALOCYFQBE-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-3-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom through a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-3-carbohydrazide typically involves the condensation reaction between 1-benzothiophene-3-carbohydrazide and 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-3-carbohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide

Uniqueness

N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-3-carbohydrazide is unique due to its specific structural features, such as the presence of the 1,5-dimethyl-1H-pyrazole moiety and the benzothiophene ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4g/mol

IUPAC Name

N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C15H14N4OS/c1-10-11(8-17-19(10)2)7-16-18-15(20)13-9-21-14-6-4-3-5-12(13)14/h3-9H,1-2H3,(H,18,20)/b16-7+

InChI Key

DUXJTALOCYFQBE-FRKPEAEDSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=N/NC(=O)C2=CSC3=CC=CC=C32

SMILES

CC1=C(C=NN1C)C=NNC(=O)C2=CSC3=CC=CC=C32

Canonical SMILES

CC1=C(C=NN1C)C=NNC(=O)C2=CSC3=CC=CC=C32

Origin of Product

United States

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